2,4-Difluorophenylacetyl chloride

Description

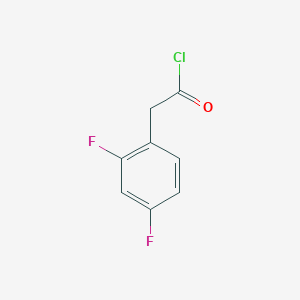

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYSRIJCIXHMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluorophenylacetyl Chloride

The most prevalent and well-documented method for synthesizing 2,4-Difluorophenylacetyl chloride is through the chlorination of its corresponding carboxylic acid, 2,4-Difluorophenylacetic acid. This conversion is a standard transformation in organic chemistry, typically achieved by using a suitable chlorinating agent.

The reaction involves treating 2,4-Difluorophenylacetic acid with a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comuantwerpen.be Thionyl chloride is frequently employed due to its cost-effectiveness and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous. smolecule.com

To facilitate the reaction, a catalytic amount of N,N-Dimethylformamide (DMF) is often added. uantwerpen.be The reaction is believed to proceed through an imidoyl chloride intermediate when DMF is used, which accelerates the formation of the acid chloride. orgsyn.org The synthesis is typically conducted in an anhydrous aprotic solvent, such as toluene (B28343) or 1,2-dichloroethane (B1671644) (DCE), to prevent the hydrolysis of the highly reactive acid chloride product. chemicalbook.comuantwerpen.be

One specific documented synthesis involves dissolving 2,4-Difluorophenylacetic acid in anhydrous 1,2-dichloroethane and a small amount of anhydrous N,N-Dimethylformamide. uantwerpen.be Thionyl chloride is then added to this solution, and the mixture is stirred at room temperature to allow the reaction to proceed to completion. uantwerpen.be Another preparation uses toluene as the solvent with dipropylaminopyridine as a catalyst. chemicalbook.com

Table 1: Reagents and Conditions for Synthesis of this compound

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Byproducts |

| 2,4-Difluorophenylacetic Acid | Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | 1,2-Dichloroethane (DCE) | SO₂, HCl |

| 2,4-Difluorophenylacetic Acid | Thionyl Chloride (SOCl₂) | Dipropylaminopyridine | Toluene | SO₂, HCl |

| 2,4-Difluorophenylacetic Acid | Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Various aprotic solvents | CO, CO₂, HCl |

Purity Assessment and Isolation Methodologies in Synthesis

Following the synthesis, the isolation of 2,4-Difluorophenylacetyl chloride and the assessment of its purity are crucial for its use in subsequent reactions. The methodologies employed must account for the compound's reactive nature.

The primary goal of the isolation procedure is to remove the solvent, any remaining chlorinating agent, and gaseous byproducts.

Removal of Volatiles: The most common initial step is the removal of volatile components, including the solvent and excess thionyl chloride, under reduced pressure (vacuum). uantwerpen.be

Azeotropic Removal: To ensure the complete removal of excess thionyl chloride, a higher-boiling solvent like toluene (B28343) can be added and subsequently evaporated. orgsyn.org Toluene forms an azeotrope with thionyl chloride, facilitating its removal at a lower temperature than the boiling point of thionyl chloride itself. orgsyn.org

Direct Use: In many synthetic sequences, the crude this compound, after the removal of volatiles, is of sufficient purity to be used directly in the next step without further purification. uantwerpen.be

Distillation: If a higher purity is required, vacuum distillation can be employed to purify the liquid product.

Chromatography: While less common for reactive acid chlorides, purification of downstream products using techniques like flash column chromatography is standard. uantwerpen.be This suggests that under carefully controlled, anhydrous conditions, chromatographic purification of the acid chloride itself could be possible.

A combination of spectroscopic and chromatographic techniques is used to confirm the identity and determine the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation. The spectra provide information on the number and environment of hydrogen and carbon atoms, allowing for verification of the target molecule's structure. uantwerpen.beambeed.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can simultaneously provide purity information and molecular weight confirmation. ambeed.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of organic compounds. ambeed.com These techniques separate the components of a mixture, allowing for the quantification of the desired product relative to any impurities.

Potentiometric Analysis: Potentiometric determination of chloride could be utilized as a quality control measure to quantify the chloride content in the final product. vwr.com

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment and connectivity of atoms |

| Mass Spectrometry (MS/LC-MS) | Molecular Weight Confirmation | Molecular mass, Purity profile |

| HPLC / UPLC | Purity Determination | Quantitative assessment of product vs. impurities |

| Potentiometric Titration | Quantitative Analysis | Determination of chloride content |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorophenylacetyl Chloride

Fundamental Principles of Acyl Chloride Reactivity

Acyl chlorides, including 2,4-Difluorophenylacetyl chloride, are among the most reactive derivatives of carboxylic acids. Current time information in Bangalore, IN. This heightened reactivity stems from the electronic properties of the acyl chloride functional group, specifically the nature of the carbonyl carbon.

The carbon atom of the carbonyl group (C=O) in an acyl chloride is highly electrophilic, meaning it has a significant partial positive charge (δ+). chemicalbook.comhud.ac.uk This electrophilicity is the result of two main electronic effects. Firstly, the oxygen atom in the carbonyl group is highly electronegative and strongly pulls the electron density of the carbon-oxygen double bond towards itself through induction and resonance. chemicalbook.com Secondly, the chlorine atom attached to the carbonyl carbon is also a very electronegative atom, which further withdraws electron density from the carbon through a strong inductive effect. hud.ac.ukfishersci.it This effect significantly outweighs the weak resonance donation from chlorine's lone pairs, which is inefficient due to the poor overlap between carbon and chlorine p-orbitals. hud.ac.uk

The combination of these electron-withdrawing effects from both oxygen and chlorine makes the carbonyl carbon exceptionally electron-deficient and a prime target for attack by electron-rich species, known as nucleophiles. chemicalbook.comhud.ac.uk The presence of the 2,4-difluoro-substituted phenyl ring in this compound further influences this reactivity through its own inductive and resonance effects.

The characteristic reaction of acyl chlorides is nucleophilic acyl substitution. Current time information in Bangalore, IN.fishersci.it Unlike the SN1 and SN2 mechanisms seen in alkyl halide chemistry, this process typically occurs via a two-step mechanism known as addition-elimination. google.com

Nucleophilic Addition: The reaction begins with the nucleophile attacking the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. In this intermediate state, the carbon atom's hybridization changes from sp² to sp³. chemicalbook.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond. Simultaneously, the chloride ion (Cl⁻), which is an excellent leaving group due to its stability as an ion, is expelled. chemicalbook.com

Reaction Pathways with Diverse Nucleophiles

The high reactivity of this compound allows it to react with a wide array of nucleophiles to form various carboxylic acid derivatives. These reactions are fundamental in organic synthesis for building more complex molecules.

When this compound is treated with an alcohol (R-OH), it undergoes esterification to produce the corresponding ester. uni-tuebingen.de The reaction is vigorous and typically occurs at room temperature. nih.gov To prevent the liberated hydrogen chloride (HCl) byproduct from reacting with the alcohol or causing unwanted side reactions, a weak, non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (TEA) is commonly added to the reaction mixture to act as an acid scavenger. Current time information in Bangalore, IN.

The general reaction is: this compound + Alcohol → 2,4-Difluorophenylacetate Ester + HCl

Table 1: Representative Esterification Reactions

| Alcohol (Nucleophile) | Base | Solvent | Product |

|---|---|---|---|

| Methanol | Pyridine | Dichloromethane (DCM) | Methyl 2-(2,4-difluorophenyl)acetate |

| Ethanol | Triethylamine (TEA) | Tetrahydrofuran (THF) | Ethyl 2-(2,4-difluorophenyl)acetate |

| Isopropanol | Pyridine | Diethyl Ether | Isopropyl 2-(2,4-difluorophenyl)acetate |

This compound readily reacts with ammonia, primary amines (R-NH₂), and secondary amines (R₂-NH) to form primary, secondary, and tertiary amides, respectively. Current time information in Bangalore, IN.organic-chemistry.org These reactions are typically rapid and exothermic.

Due to the formation of HCl as a byproduct, two equivalents of the amine are generally required. The first equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the HCl, forming an ammonium (B1175870) salt. Alternatively, one equivalent of the amine can be used along with a different base, such as triethylamine or pyridine, to serve as the acid scavenger.

General reactions include:

With ammonia: this compound + 2 NH₃ → 2-(2,4-Difluorophenyl)acetamide + NH₄Cl

With a primary amine: this compound + 2 RNH₂ → N-alkyl-2-(2,4-difluorophenyl)acetamide + RNH₃Cl

Table 2: Representative Amidation Reactions

| Amine/Ammonia (Nucleophile) | Base | Solvent | Product |

|---|---|---|---|

| Ammonia (NH₃) | Excess Ammonia | Dichloromethane (DCM) | 2-(2,4-Difluorophenyl)acetamide |

| Methylamine (CH₃NH₂) | Excess Methylamine or Triethylamine | Tetrahydrofuran (THF) | N-Methyl-2-(2,4-difluorophenyl)acetamide |

| Aniline (C₆H₅NH₂) | Triethylamine (TEA) | Cyrene™ | N-Phenyl-2-(2,4-difluorophenyl)acetamide |

| Dimethylamine ((CH₃)₂NH) | Excess Dimethylamine or Pyridine | Diethyl Ether | N,N-Dimethyl-2-(2,4-difluorophenyl)acetamide |

This compound can react with a carboxylic acid or its corresponding carboxylate salt to form a carboxylic acid anhydride (B1165640). Current time information in Bangalore, IN. When it reacts with a different carboxylic acid (e.g., acetic acid), a mixed anhydride is formed (2,4-difluorophenylacetic acetic anhydride). If it reacts with 2,4-difluorophenylacetic acid (or its salt), the symmetrical anhydride, 2,4-difluorophenylacetic anhydride, is produced. This reaction is often facilitated by a base like pyridine, which activates the carboxylic acid nucleophile and neutralizes the resulting HCl.

General reaction: this compound + Carboxylate Salt → Mixed or Symmetrical Anhydride + Chloride Salt

Table 3: Representative Anhydride Formation Reactions

| Carboxylic Acid/Salt (Nucleophile) | Base | Solvent | Product |

|---|---|---|---|

| Sodium acetate | N/A (salt used directly) | Tetrahydrofuran (THF) | Acetic 2-(2,4-difluorophenyl)acetic anhydride (Mixed) |

| 2,4-Difluorophenylacetic acid | Pyridine | Dichloromethane (DCM) | 2,4-Difluorophenylacetic anhydride (Symmetrical) |

| Benzoic acid | Pyridine | Acetonitrile (B52724) | Benzoic 2-(2,4-difluorophenyl)acetic anhydride (Mixed) |

Hydrolysis to 2,4-Difluorophenylacetic Acid

The hydrolysis of this compound to its corresponding carboxylic acid, 2,4-Difluorophenylacetic acid, is a characteristic reaction of acyl chlorides. savemyexams.comchemistrysteps.com This transformation is a nucleophilic acyl substitution, specifically an addition-elimination reaction. savemyexams.com The process begins with the nucleophilic attack of a water molecule on the highly electrophilic carbonyl carbon of the acyl chloride. docbrown.info The electrophilicity of this carbon is significantly enhanced by the inductive effect of the two electronegative fluorine atoms on the phenyl ring and the chlorine atom, which pull electron density away from the carbonyl group. savemyexams.com

Reaction Scheme: Hydrolysis of this compound

| Reactant | Reagent | Product | Byproduct |

|---|

Friedel-Crafts Acylation Reactions Utilizing this compound

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.orgsigmaaldrich.com When using this compound, a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is required to facilitate the reaction. organic-chemistry.orgmasterorganicchemistry.com The catalyst's role is to activate the acyl chloride by coordinating to the chlorine atom, which leads to the formation of a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic acylium ion is then attacked by the nucleophilic arene. sigmaaldrich.com

The regioselectivity of the acylation—the position on the aromatic substrate where the 2,4-difluorophenylacetyl group attaches—is governed by the existing substituents on the substrate. The reaction typically follows standard electrophilic aromatic substitution patterns, with activating groups directing the incoming acyl group to the ortho and para positions, while deactivating groups direct it to the meta position. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.orglibretexts.org

A significant application of Friedel-Crafts acylation with this compound is in the synthesis of complex polycyclic structures. masterorganicchemistry.comnih.gov One notable example is the construction of tetralone derivatives. Tetralones are bicyclic compounds that serve as important intermediates in the synthesis of pharmaceuticals and other bioactive molecules. semanticscholar.org

In a specific synthetic pathway, this compound reacts with ethylene (B1197577) in the presence of a Lewis acid catalyst. ysciei.com This reaction proceeds via an initial Friedel-Crafts acylation to form an intermediate which then undergoes an intramolecular cyclization, also a Friedel-Crafts type reaction, to yield a tetralone structure. ysciei.comorgsyn.org This method provides an efficient route to building the fused ring system characteristic of tetralones. semanticscholar.orgorgsyn.org For instance, the reaction between 2-(2,4-difluorophenyl)acetyl chloride and ethylene has been utilized to produce the corresponding tetralone, which is a key step in the synthesis of the drug Momelotinib. ysciei.com

Example: Synthesis of a Tetralone Derivative

| Acylating Agent | Substrate | Catalyst | Product Type | Application |

|---|

Comparative Reactivity Studies with Other Halogenated Phenylacetyl Chlorides

The reactivity of phenylacetyl chlorides in nucleophilic substitution reactions is heavily influenced by the nature and position of substituents on the phenyl ring. cdnsciencepub.comacs.org The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect. rsc.orgstackexchange.com This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-halogenated phenylacetyl chloride. acs.org

When comparing this compound to other halogenated analogues (e.g., chloro- or bromo-substituted phenylacetyl chlorides), the high electronegativity of fluorine is the dominant factor. reddit.com Fluorine's strong inductive effect generally leads to a faster reaction rate in nucleophilic acyl substitutions where the addition of the nucleophile is the rate-determining step. stackexchange.comacs.org In solvolysis reactions, the mechanism can shift between an associative (addition-elimination) pathway and a dissociative (ionization, SN1-like) pathway depending on the solvent and the stability of the potential acylium ion intermediate. cdnsciencepub.comacs.org For phenylacetyl chlorides with electron-withdrawing groups like fluorine, the addition-elimination pathway is often favored. acs.org In contrast, acyl fluorides are generally more stable and less reactive than their corresponding acyl chlorides due to the strong carbon-fluorine bond in the acyl fluoride (B91410) product. researchgate.net

Strategic Applications of 2,4 Difluorophenylacetyl Chloride in Complex Molecular Synthesis

Role as a Key Intermediate in Medicinal Chemistry and Pharmaceutical Synthesis

The 2,4-difluorophenylacetyl moiety is a significant structural motif in a variety of biologically active compounds. The presence of two fluorine atoms on the phenyl ring can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. 2,4-Difluorophenylacetyl chloride, as a reactive acylating agent, provides a direct and efficient means to introduce this valuable pharmacophore.

The introduction of fluorine into drug candidates can lead to improved metabolic stability and bioavailability. This compound serves as a key precursor in the synthesis of numerous fluorinated drug candidates and Active Pharmaceutical Ingredients (APIs). The reactivity of the acetyl chloride group allows for its facile conjugation with various nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reaction is a fundamental step in the assembly of more complex pharmaceutical agents. For instance, it is a building block for various pharmaceutical compounds, including those with potential as anticancer and anti-inflammatory agents. smolecule.com The difluorophenyl group often enhances the lipophilicity and metabolic stability of the final compound. smolecule.com

A notable example of its application is in the synthesis of 2-(2,4-difluorophenyl)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]acetamide, a compound with potential therapeutic applications. smolecule.com The synthesis involves the formation of an amide bond between an oxane derivative and this compound. smolecule.com The fluorine atoms in this structure are crucial for modulating the compound's biological activity. smolecule.com

| Drug Candidate/API Class | Role of this compound | Significance of Fluorination |

| Anticancer Agents | Introduction of the 2,4-difluorophenylacetyl moiety to inhibit specific enzymes involved in tumor growth. smolecule.com | Enhanced metabolic stability and binding affinity. |

| Anti-inflammatory Agents | Used to synthesize molecules that modulate inflammatory pathways. smolecule.com | Increased lipophilicity and improved pharmacokinetic profile. |

| Antimicrobial Agents | Serves as a building block for compounds targeting bacterial or fungal infections. smolecule.com | Can enhance the compound's ability to penetrate microbial cell membranes. |

This table provides an overview of the role of this compound in the development of various classes of drug candidates.

Beyond its general use as a fluorinated building block, this compound is instrumental in the construction of specific heterocyclic and carbocyclic scaffolds that are known to possess significant biological activity.

Hydantoin (B18101) Derivatives: The hydantoin scaffold is a privileged structure in medicinal chemistry, found in a number of anticonvulsant and antiarrhythmic drugs. While direct synthesis examples using this compound are not extensively detailed in the provided search results, the general synthesis of hydantoins often involves the reaction of an amino acid derivative with an isocyanate or a related carbonyl compound. organic-chemistry.orgbeilstein-journals.org The structural similarity of this compound to precursors used in these syntheses suggests its potential utility in creating novel fluorinated hydantoin derivatives. The synthesis of highly substituted chiral hydantoins can be achieved from dipeptides, showcasing the versatility of synthetic routes to this scaffold. organic-chemistry.org

Tetralone Derivatives: The synthesis of tetralone derivatives is a well-established application of this compound. For example, the reaction of 2-(2,4-difluorophenyl)acetyl chloride with ethylene (B1197577) can produce a corresponding tetralone. ysciei.com This tetralone can then undergo further reactions, such as reductive alkylation, to create more complex molecules. ysciei.com Tetralones are important intermediates in the synthesis of a variety of natural products and pharmaceuticals. wikipedia.orgorgsyn.org The intramolecular Friedel-Crafts reaction of the corresponding phenylbutyric acid is a common method for tetralone synthesis, and the use of the acid chloride can facilitate this cyclization. orgsyn.org

| Pharmacophore Scaffold | Synthetic Utility of this compound | Example Reaction |

| Hydantoin Derivatives | Potential precursor for the synthesis of fluorinated hydantoins through multi-step reaction sequences. | The synthesis of hydantoins can be achieved through the cyclization of ureido derivatives, which could potentially be formed from intermediates derived from this compound. organic-chemistry.org |

| Tetralone Derivatives | Direct precursor in the synthesis of difluorinated tetralone scaffolds. ysciei.com | Reaction with ethylene to form a tetralone intermediate. ysciei.com |

This table illustrates the application of this compound in the synthesis of important pharmacophore-containing scaffolds.

Utility in Agrochemical Development

The principles that make fluorinated compounds valuable in medicine also apply to the development of modern agrochemicals. The introduction of fluorine can enhance the efficacy, selectivity, and environmental persistence of herbicides, insecticides, and fungicides. This compound is employed in the synthesis of active ingredients for agrochemicals. smolecule.com The robust nature of the C-F bond often contributes to the metabolic stability of these compounds in the target organisms and the environment.

The development of new pesticides often involves the incorporation of fluorine atoms to increase the compound's lipophilicity and stability. researchgate.net While specific commercial agrochemicals derived from this compound are not detailed in the search results, its role as a building block in this sector is acknowledged.

Development of Novel Heterocyclic and Carbocyclic Systems

The reactivity of this compound makes it a valuable tool for synthetic chemists exploring the creation of novel cyclic systems. The synthesis of heterocyclic compounds is a major focus of medicinal and chemical sciences due to the diverse biological activities exhibited by these structures. jmchemsci.comresearchgate.net

The acetyl chloride functionality allows for participation in a variety of cyclization reactions. For instance, it can be used to acylate enamines or other nucleophilic species, which can then undergo intramolecular condensation to form new ring systems. The synthesis of fluorinated heterocycles is of particular interest as these compounds often exhibit unique biological properties. mdpi.com The development of new synthetic methods for fluorinated molecules is an active area of research. drugdiscoveryonline.com

Advancements in Stereoselective Synthesis Utilizing this compound

Stereoselective synthesis, the ability to produce a specific stereoisomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. While the direct use of this compound in a catalytic asymmetric reaction is not explicitly described in the provided search results, it can be a key component in diastereoselective syntheses.

For example, in the synthesis of a diastereomeric mixture of amines, a tetralone derived from 2-(2,4-difluorophenyl)acetyl chloride was reacted with a chiral amine. ysciei.com The resulting diastereomers could then be separated, allowing for the isolation of the desired stereoisomer. ysciei.com This highlights how an achiral building block like this compound can be incorporated into a synthetic sequence to generate chiral molecules with high stereochemical control. The field of stereoselective synthesis of fluorinated compounds is a challenging but important area of research. mdpi.comcas.cn

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Difluorophenylacetyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,4-difluorophenylacetyl chloride. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons exhibit complex splitting patterns due to coupling with adjacent protons and the two fluorine atoms. The methylene (B1212753) protons of the acetyl group typically appear as a singlet or a narrowly split multiplet. libretexts.org The chemical shifts provide crucial information about the electronic environment of the protons. For instance, protons on the phenyl ring are deshielded and appear at higher chemical shifts compared to the methylene protons. libretexts.org

¹³C NMR: The ¹³C NMR spectrum offers valuable insights into the carbon framework of the molecule. udel.edu The carbonyl carbon of the acetyl chloride group is characteristically found at a downfield chemical shift, typically in the range of 160-180 ppm. careerendeavour.com The aromatic carbons show distinct signals, with their chemical shifts influenced by the electron-withdrawing fluorine substituents. udel.educareerendeavour.com The presence of fluorine atoms also leads to C-F coupling, which can further aid in signal assignment.

¹⁹F NMR: As an organofluorine compound, ¹⁹F NMR is an indispensable tool for characterizing this compound. researchgate.net This technique is highly sensitive to the chemical environment of the fluorine atoms, providing distinct signals for the fluorine at the 2- and 4-positions of the phenyl ring. The chemical shifts and coupling constants in the ¹⁹F NMR spectrum confirm the substitution pattern and can reveal the presence of any isomeric impurities. rsc.org

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) Range | Key Features |

| ¹H | Aromatic: ~7.0-7.5, Methylene: ~4.0-4.5 | Complex multiplets for aromatic protons due to H-H and H-F coupling. |

| ¹³C | Carbonyl: ~170, Aromatic: ~110-165 (with C-F coupling) | Distinct signals for each carbon, with splitting due to fluorine coupling. |

| ¹⁹F | ~(-100) to -(-120) | Two distinct signals corresponding to the two non-equivalent fluorine atoms. |

Note: Specific chemical shifts can vary depending on the solvent and instrument parameters.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. msu.edu In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight. The presence of chlorine is indicated by a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent compound and its fragments. mdpi.comethz.ch This level of precision is crucial for unambiguously identifying this compound and distinguishing it from other compounds with similar nominal masses. chemrxiv.orgnih.gov

Table 2: Expected Mass Spectrometric Data for this compound (C₈H₅ClF₂O)

| Ion | Expected m/z (Monoisotopic) | Key Isotopic Peaks (m/z) |

| [M]⁺ | 190.0044 | 190.0044 (¹²C₈¹H₅³⁵Cl¹⁹F₂¹⁶O), 192.0015 (¹²C₈¹H₅³⁷Cl¹⁹F₂¹⁶O) |

Chromatographic Purity Assessment (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis. deswater.comscirp.org A suitable reversed-phase C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like acetic acid. deswater.com Detection is typically performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. deswater.com The purity is determined by the relative area of the main peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. jfda-online.com The sample is vaporized and separated on a capillary column, and the eluted components are subsequently analyzed by the mass spectrometer. researchgate.netepa.gov This provides both retention time data for identification and mass spectra for structural confirmation.

Spectroscopic Analysis of Reaction Intermediates and Transition States

Understanding the mechanism of reactions involving this compound often requires the detection and characterization of transient reaction intermediates. nih.govrsc.org Advanced spectroscopic techniques, particularly when used in situ, can provide valuable insights. For instance, rapid-scan infrared (IR) or NMR spectroscopy can monitor the progress of a reaction and identify the spectral signatures of short-lived species. nih.gov Mass spectrometry can also be employed to detect and identify charged intermediates. nih.gov Computational modeling is often used in conjunction with experimental data to predict the structures and energies of transition states and intermediates, further elucidating the reaction pathway. umn.edu

Computational Chemistry and Theoretical Studies on 2,4 Difluorophenylacetyl Chloride

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aspbs.com Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the optimized geometry and electronic landscape of 2,4-Difluorophenylacetyl chloride. nih.gov DFT, particularly with hybrid functionals like B3LYP, offers a balance of accuracy and computational cost for systems of this size. conicet.gov.armdpi.com

These calculations reveal the precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The electron-withdrawing effects of the two fluorine atoms and the acyl chloride group significantly influence the electronic distribution across the phenyl ring and the acetyl moiety. This is quantified through calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges), which indicate the electrophilic nature of the carbonyl carbon and the regions of positive and negative electrostatic potential. conicet.gov.ar

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding reactivity. conicet.gov.arresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). conicet.gov.ar The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. conicet.gov.ar For this compound, the LUMO is expected to be localized primarily on the acyl chloride group, particularly the antibonding π* orbital of the carbonyl, making it the primary site for nucleophilic attack. The HOMO is typically located on the difluorinated phenyl ring. researchgate.net

Table 1: Calculated Geometric Parameters for this compound (Illustrative) Calculated at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.195 |

| C-Cl (acyl) | 1.830 |

| C-C (acetyl) | 1.510 |

| C-F (ortho) | 1.355 |

| C-F (para) | 1.358 |

| Bond Angles (°) ** | |

| O=C-Cl | 121.5 |

| O=C-C | 125.0 |

| C-C-H (acetyl) | 109.5 |

| Dihedral Angle (°) ** | |

| C(ring)-C(acetyl)-C=O | ~90 |

Table 2: Calculated Electronic Properties for this compound (Illustrative) Calculated at the B3LYP/6-311G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| NBO Charges (e) | |

| Carbonyl Carbon | +0.75 |

| Carbonyl Oxygen | -0.60 |

| Acyl Chlorine | -0.25 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction mechanisms. nih.gov For this compound, this involves modeling its reactions, such as nucleophilic acyl substitution or Friedel-Crafts acylation. By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction pathway can be constructed. nih.govosti.gov

Methods such as DFT are used to locate and optimize the geometry of transition states—the highest energy point along the reaction coordinate. nih.gov Vibrational frequency calculations are then performed to confirm the nature of these stationary points; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is crucial for determining the reaction rate. nih.gov

For instance, in the reaction of this compound with a nucleophile like an amine or an alcohol, computational models can trace the formation of the tetrahedral intermediate and the subsequent expulsion of the chloride leaving group. These models can compare different possible pathways to determine the most energetically favorable route.

Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. aspbs.com By analyzing the electronic and steric properties of this compound, its reactivity and selectivity in novel transformations can be anticipated. Reactivity indices derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, provide quantitative measures of its reaction tendencies. conicet.gov.ar

Local reactivity descriptors, like Fukui functions or the dual descriptor, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would confirm the high electrophilicity of the carbonyl carbon, making it the preferred site for nucleophilic attack.

In reactions involving the aromatic ring, such as further electrophilic aromatic substitution, computational models can predict the regioselectivity. The directing effects of the existing substituents (two fluorine atoms and an acetyl chloride group) can be analyzed by modeling the stability of the Wheland intermediates (sigma complexes) formed upon attack at different positions (ortho, meta, para) on the ring. The pathway with the lowest energy intermediate is the favored one, thus predicting the substitution pattern of the product.

Conformational Analysis and Intermolecular Interactions in Reaction Pathways

The three-dimensional conformation of a molecule can significantly impact its reactivity. mdpi.com this compound has rotational freedom around the single bond connecting the phenyl ring and the acetyl group. Conformational analysis involves systematically exploring the potential energy surface with respect to the rotation of this bond to identify stable conformers (energy minima) and the energy barriers between them. researchgate.net

While the rotation might be relatively free at ambient temperatures, certain conformations may be preferred. researchgate.net For example, the orientation of the C-Cl bond of the acyl chloride relative to the plane of the phenyl ring can influence steric hindrance and dipole-dipole interactions. Computational methods can map this rotational energy profile, revealing the most stable conformations. researchgate.net

Understanding the intermolecular interactions between the reactant and other species (e.g., a nucleophile, a Lewis acid catalyst, or solvent molecules) is also crucial. nih.gov Quantum chemical calculations can model these non-covalent interactions, such as hydrogen bonds or van der Waals forces, which can stabilize or destabilize transition states and intermediates. nih.gov For example, in a catalyzed reaction, modeling the interaction between the carbonyl oxygen of this compound and a Lewis acid can explain the enhancement of the carbonyl carbon's electrophilicity.

Table 3: Relative Energies of Key Conformations of this compound (Illustrative) Calculated via DFT, relative to the lowest energy conformer.

| Dihedral Angle (C(ring)-C-C=O) | Relative Energy (kcal/mol) | Description |

| ~90° | 0.00 | Most Stable (staggered) |

| 0° | 2.5 | Eclipsed Conformation (transition state) |

| 180° | 2.2 | Eclipsed Conformation (transition state) |

| ~270° | 0.00 | Most Stable (staggered, equivalent) |

Rational Design Principles for Novel Derivatives Based on Theoretical Insights

The ultimate goal of many computational studies is to guide the synthesis of new molecules with desired properties. researchgate.netnih.gov The theoretical insights gained from studying this compound—its electronic structure, reactivity patterns, and conformational preferences—form the basis for the rational design of novel derivatives.

For example, if the goal is to create a derivative with enhanced electrophilicity, computational models can predict the effect of adding further electron-withdrawing groups to the phenyl ring. Conversely, if a less reactive derivative is needed, the effect of adding electron-donating groups can be simulated. ekb.eg By performing these calculations in silico (on a computer) before attempting synthesis in vitro (in the lab), chemists can prioritize the most promising candidates, saving significant time and resources.

Structure-activity relationship (SAR) studies can be performed computationally by creating a virtual library of derivatives and calculating key properties, such as the HOMO-LUMO gap or the binding affinity to a biological target through molecular docking simulations. researchgate.net This allows for the systematic exploration of how structural modifications influence a molecule's function, leading to the design of new compounds with tailored activities for applications in materials science or medicinal chemistry.

Future Perspectives and Emerging Research Avenues for 2,4 Difluorophenylacetyl Chloride

The trajectory of chemical synthesis is increasingly guided by the pursuit of efficiency, sustainability, and precision. For versatile building blocks like 2,4-Difluorophenylacetyl chloride, future research is poised to unlock new potential by integrating cutting-edge methodologies and exploring novel applications. The following sections delve into the emerging avenues that will likely define the next phase of its scientific journey.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-difluorophenylacetyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via chlorination of 2,4-difluorophenylacetic acid using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. Key parameters include reaction temperature (optimized between 50–70°C), stoichiometric ratios (1:1.2 acid-to-SOCl₂), and inert atmosphere (N₂/Ar) to prevent hydrolysis. Post-synthesis, excess reagent is removed under reduced pressure. Yield improvements (≥85%) are achieved by refluxing in anhydrous solvents like dichloromethane .

- Validation : Compare purity using gas chromatography (GC) or NMR to assess residual solvents or unreacted starting materials.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹⁹F NMR : Confirm substitution pattern (e.g., fluorine atoms at 2,4-positions) and absence of side products.

- FTIR : Identify characteristic C=O (1770–1820 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches.

- Elemental Analysis : Verify stoichiometry (C₈H₅ClF₂O).

Q. What purification strategies are effective for removing hydrolyzed byproducts?

- Methodological Answer : Distillation under reduced pressure (boiling point ~120–130°C at 10 mmHg) is preferred. For small-scale purification, column chromatography with silica gel (hexane/ethyl acetate gradient) removes polar impurities. Recrystallization in anhydrous hexane at low temperatures (−20°C) can isolate high-purity crystals (>98%) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

- Methodological Answer : The 2,4-difluoro groups enhance electrophilicity at the carbonyl carbon by inductive effects, accelerating reactions with amines or alcohols. Kinetic studies (e.g., using stopped-flow UV-Vis) can quantify rate constants for reactions with primary/secondary amines. Compare reactivity with non-fluorinated analogs (e.g., phenylacetyl chloride) to isolate substituent effects .

- Data Contradiction Note : Discrepancies in reactivity between computational (DFT) predictions and experimental results may arise from solvent polarity or steric hindrance. Validate with Hammett plots or kinetic isotope effects .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Methodological Answer : The compound is moisture-sensitive, hydrolyzing to 2,4-difluorophenylacetic acid. Storage under inert gas (argon) in anhydrous solvents (e.g., THF or DCM) at −20°C extends shelf life. Stability assays (e.g., periodic ¹H NMR over 6 months) quantify degradation rates. For long-term storage, derivatization (e.g., conversion to stable amides) is recommended .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer : Cross-validate spectral assignments using 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. For ambiguous peaks (e.g., overlapping signals in ¹³C NMR), employ isotopic labeling or computational modeling (GIAO-DFT). Compare with PubChem or NIST databases for reference spectra .

Application-Focused Questions

Q. What strategies optimize the use of this compound as a building block in pharmaceutical intermediates?

- Methodological Answer : Target applications include synthesizing fluorinated β-lactams or kinase inhibitors. Optimize coupling reactions (e.g., with piperidine derivatives) using catalytic bases (e.g., DMAP) in aprotic solvents. Monitor regioselectivity in Friedel-Crafts acylations using HPLC-MS to detect positional isomers .

Q. How does the compound perform under high-throughput screening conditions for agrochemical research?

- Methodological Answer : Evaluate reactivity in automated liquid-handling systems by testing acylations with diverse nucleophiles (e.g., thiols, hydrazines). Use robotic platforms to vary temperature (25–80°C) and solvent polarity (DMF vs. toluene). High-throughput LC-MS can identify optimal conditions for library synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.